![molecular formula C21H24BrNO2S B11063578 {4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B11063578.png)
{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}(4-methylpiperidin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is a complex organic compound with a molecular formula of C19H20BrNO3S This compound is characterized by the presence of a bromobenzyl group, a methoxyphenyl group, and a methylpiperidino group, all connected through a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromobenzyl alcohol with 3-methoxyphenol in the presence of a base to form 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde . This intermediate is then reacted with 4-methylpiperidine and carbon disulfide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include quinones, benzyl derivatives, and substituted phenyl compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of {4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methoxyphenyl group can participate in hydrogen bonding. The methylpiperidino group may enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-MORPHOLINYL)METHANETHIONE
- **4-[(4-BROMOBENZYL)OXY]-3-ETHOXYBENZALDEHYDE
- **2-[(4-BROMOBENZYL)OXY]-3-METHOXYBENZALDEHYDE
Uniqueness
{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}(4-METHYLPIPERIDINO)METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H24BrNO2S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-(4-methylpiperidin-1-yl)methanethione |
InChI |
InChI=1S/C21H24BrNO2S/c1-15-9-11-23(12-10-15)21(26)17-5-8-19(20(13-17)24-2)25-14-16-3-6-18(22)7-4-16/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
QYTFMDCEKUTDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11063497.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11063507.png)
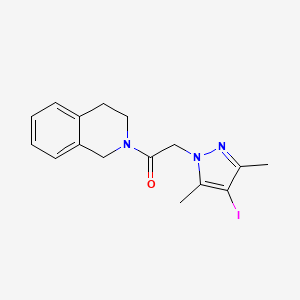
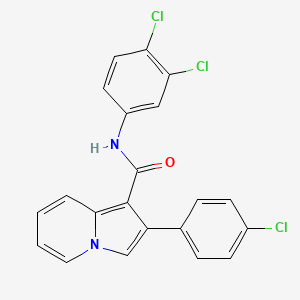
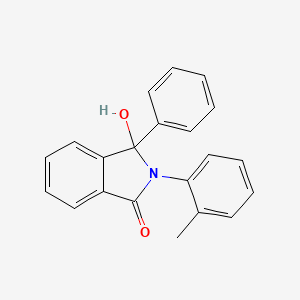
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11063537.png)
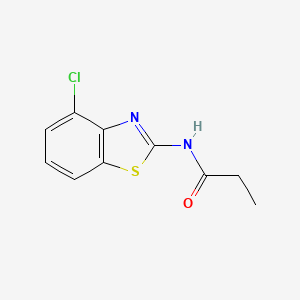
![2-[2-oxo-5-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide](/img/structure/B11063549.png)
![5-(4-bromophenyl)-7-(4-ethoxyphenyl)-6-(pyridin-3-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11063553.png)
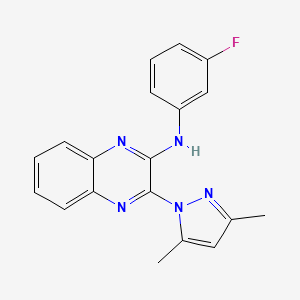

![3-chloro-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11063576.png)
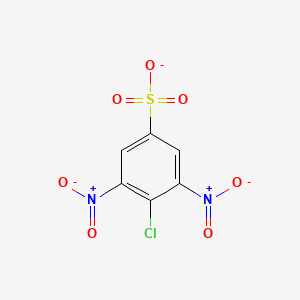
![N-[2-(2,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B11063587.png)
